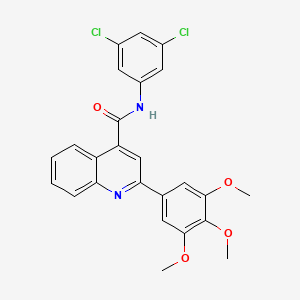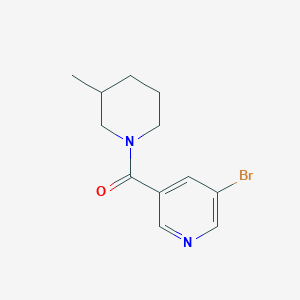
4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Scientific Research Applications
4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of various inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, its anti-inflammatory and antimicrobial activities have been attributed to its ability to inhibit the production of pro-inflammatory cytokines and to disrupt bacterial cell membranes, respectively.
Biochemical and Physiological Effects:
Studies have shown that 4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been found to reduce inflammation and to possess potent antimicrobial activity against a range of bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline in lab experiments is its ability to selectively target cancer cells while exhibiting low toxicity towards normal cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent for cancer and other diseases.
In conclusion, 4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline is a promising compound with potential therapeutic applications in the fields of cancer, inflammation, and infectious diseases. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy and safety in vivo.
Synthesis Methods
The synthesis of 4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline involves the reaction of 2-aminobenzophenone with benzyl mercaptan in the presence of a Lewis acid catalyst. This reaction results in the formation of the intermediate 2-benzylsulfanyl-N-phenylbenzamide, which is then reduced with sodium borohydride to yield the final product.
properties
IUPAC Name |
4-benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2S/c1-3-9-16(10-4-1)15-24-21-18-13-7-8-14-19(18)22-20(23-21)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDPZWVDBAUNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)

![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)
![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)

![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467339.png)

![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)
![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)
